Methyl 5,5-dimethyl-2,4-dioxohexanoate
Overview
Description
“Methyl 5,5-dimethyl-2,4-dioxohexanoate” is a chemical compound with the molecular formula C9H14O4 . It has a molecular weight of 186.21 .
Molecular Structure Analysis
The molecular structure of “Methyl 5,5-dimethyl-2,4-dioxohexanoate” contains 9 Carbon atoms, 14 Hydrogen atoms, and 4 Oxygen atoms . Unfortunately, the detailed structural analysis is not available in the search results.Scientific Research Applications
Synthesis and Chemical Properties : Methyl 5,5-dimethyl-2,4-dioxohexanoate has been used in the formation of γ-keto esters from β-keto esters. This process involves C-alkylation and is significant in organic synthesis (Ronsheim, Hilgenkamp, & Zercher, 2003).
Reactions with Dinucleophiles : The compound has been involved in reactions with 2-dimethylaminomethylene-1,3-diones to synthesize 5-substituted ethyl or methyl 4-isoxazolecarboxylates. These reactions are important for creating specific esters and carboxylic acids (Schenone, Fossa, & Menozzi, 1991).
Antimicrobial Applications : Research has been conducted on synthesizing derivatives of methyl 5,5-dimethyl-2,4-dioxohexanoate for antimicrobial activities. These compounds have shown potential in combating various bacteria and fungi (Ghorab, Soliman, Alsaid, & Askar, 2017).
Hydroalkylation Reactions : The compound has been used in platinum(II)/europium(III)-catalyzed intramolecular hydroalkylation of 4-pentenyl β-dicarbonyl compounds, demonstrating its versatility in organic synthesis (Liu & Widenhoefer, 2005).
Synthetic Process Research : Studies have focused on optimizing the synthetic process of related compounds, such as 2,5-dioxo-1,4-cyclohexanedicarboxylic acid dimethyl ester, showcasing the industrial and pharmaceutical relevance of these chemicals (Yu, 2000).
Asymmetric Hydrogenation : Methyl 5,5-dimethyl-2,4-dioxohexanoate has been used in asymmetric hydrogenation reactions, which are crucial in creating specific enantiomers for pharmaceutical applications (Shao, Seki, Kawano, & Saburi, 1991).
Carboxymethylation and Methylation : The compound has been studied in the context of carboxymethylation and methylation of alcohols and phenols using dimethyl carbonate, further demonstrating its utility in chemical modifications (Jin, Hunt, Clark, & McElroy, 2016).
Dirhodium(II)-Catalyzed C-H Insertion Reaction : Methyl 5,5-dimethyl-2,4-dioxohexanoate has been used in dirhodium(II)-catalyzed C-H insertion reactions, which are important in organic synthesis for constructing complex molecular structures (Yakura, Ueki, Kitamura, Tanaka, Nameki, & Ikeda, 1999).
Crystal Structure Analysis : Research has been done on the crystal structure of nickel(II) complexes with aroyl hydrazones of methyl 5,5-dimethyl-2,4-dioxohexanoate, indicating its potential in coordination chemistry (Abduraxmonov, Tursunov, Umarov, Ergashov, & Avezov, 2020).
Aprotic Hydroxamic Acid Protecting Groups : The compound has been used in the context of hydroxamic acid protecting groups, demonstrating its importance in the protection and deprotection strategies in organic synthesis (Couturier, Tucker, Proulx, Boucher, Dubé, Andresen, & Ghosh, 2002).
properties
IUPAC Name |
methyl 5,5-dimethyl-2,4-dioxohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-9(2,3)7(11)5-6(10)8(12)13-4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POITUNMGPFESML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398561 | |
Record name | methyl 5,5-dimethyl-2,4-dioxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,5-dimethyl-2,4-dioxohexanoate | |
CAS RN |
42957-17-5 | |
Record name | methyl 5,5-dimethyl-2,4-dioxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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